(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate
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Overview
Description
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and is functionalized with amino and dimethylamino groups, enhancing its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Functionalization: Introduction of the amino and dimethylamino groups is usually carried out through nucleophilic substitution reactions. For instance, the dimethylamino group can be introduced via reaction with dimethylamine.
Final Coupling: The final step involves coupling the functionalized benzofuran with phenylmethanone and fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
Oxidation: Nitro derivatives of the benzofuran core.
Reduction: Alcohol derivatives of the phenylmethanone moiety.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylamino groups enhance its binding affinity to these targets, potentially modulating their activity. The benzofuran core can interact with various biological pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
3-Methoxyphenylboronic acid: Shares a similar aromatic structure with functional groups that can participate in similar reactions.
Uniqueness
(3-Amino-7-(3-(dimethylamino)propoxy)benzofuran-2-yl)(phenyl)methanone fumarate is unique due to its combination of a benzofuran core with amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
882865-25-0 |
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Molecular Formula |
C24H26N2O7 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[3-amino-7-[3-(dimethylamino)propoxy]-1-benzofuran-2-yl]-phenylmethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H22N2O3.C4H4O4/c1-22(2)12-7-13-24-16-11-6-10-15-17(21)20(25-19(15)16)18(23)14-8-4-3-5-9-14;5-3(6)1-2-4(7)8/h3-6,8-11H,7,12-13,21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QTDIQNBJIGNTBJ-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCOC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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